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Introduction
C.I. Disperse Blue 1, also known as C.I. 64500 and Solvent Blue 18, is an anthraquinone-

based dye.[1][2] Its core chemical structure is 1,4,5,8-tetraaminoanthraquinone.[1][3]

Registered under CAS number 2475-45-8, this dye has a molecular formula of C₁₄H₁₂N₄O₂ and

a molecular weight of 268.27 g/mol .[2] It presents as a blue-black microcrystalline powder and

is soluble in solvents like acetone and ethanol but only very slightly soluble in water.[1]

Due to its structure, C.I. Disperse Blue 1 is utilized as a dye for synthetic fibers such as nylon,

polyester, and cellulose acetate, and has also been used in semipermanent hair color

formulations.[1] Spectroscopic analysis is fundamental to confirming its identity, purity, and

understanding its electronic and vibrational properties. This guide provides an in-depth

overview of its Ultraviolet-Visible (UV-Vis) and Fourier-Transform Infrared (FT-IR) spectroscopic

data and the protocols for their acquisition.

Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions,

providing information about the electronic transitions within the molecule. The extended

conjugation of the anthraquinone system in C.I. Disperse Blue 1 results in strong absorption in

the visible spectrum, which is responsible for its distinct blue color.
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UV-Vis Absorption Data
The maximum absorption wavelength (λmax) is a key identifier for this dye. The specific value

can be influenced by the solvent and pH of the medium.[3][4]

Parameter Wavelength (λmax) Solvent/Conditions Reference

Max. Absorption 615 nm Not specified [3]

Max. Absorption 620 nm
50% Ethanol + 1 drop

1N NaOH
[3]

Experimental Protocol for UV-Vis Analysis
This protocol outlines a general procedure for obtaining the UV-Vis absorption spectrum of a

dye like C.I. Disperse Blue 1.

Solvent Selection: Choose a suitable solvent in which the dye is soluble and that is

transparent in the desired wavelength range (e.g., ethanol, acetone).

Stock Solution Preparation: Accurately weigh a small amount of C.I. Disperse Blue 1 powder

and dissolve it in a known volume of the selected solvent in a volumetric flask to create a

concentrated stock solution.

Preparation of Standard Solutions: Perform serial dilutions of the stock solution to prepare a

series of standard solutions with decreasing, known concentrations.

Spectrophotometer Calibration (Blanking):

Turn on the UV-Vis spectrophotometer and allow the lamp to warm up.

Fill a cuvette with the pure solvent that was used to prepare the dye solutions. This will

serve as the "blank."

Place the blank cuvette in the spectrophotometer and perform a baseline correction or

"zero" the instrument. This subtracts the absorbance of the solvent and the cuvette itself

from subsequent measurements.
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Sample Measurement:

Starting with the least concentrated standard, rinse the sample cuvette with a small

amount of the solution before filling it approximately three-quarters full.

Ensure the outside of the cuvette is clean and dry, and place it in the sample holder.

Record the absorbance spectrum over the desired range (e.g., 350-800 nm).

Identify and record the wavelength of maximum absorbance (λmax).

Data Analysis: Plot absorbance versus wavelength to visualize the spectrum. The Beer-

Lambert law can be used with the series of standard solutions to create a calibration curve

for quantitative analysis if needed.

Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a

molecule by measuring the absorption of infrared radiation, which excites molecular vibrations

such as stretching and bending. The FT-IR spectrum provides a unique "fingerprint" for the

compound.

FT-IR Spectroscopic Data
While specific, experimentally-derived peak lists for C.I. Disperse Blue 1 are found in dedicated

spectral libraries, the following table details the expected absorption bands based on its known

structure as 1,4,5,8-tetraaminoanthraquinone.
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Wavenumber Range (cm⁻¹) Vibrational Mode Functional Group

3450 - 3300
Asymmetric & Symmetric

Stretch
N-H (Primary Amine)

3100 - 3000 Aromatic Stretch C-H (Aromatic Ring)

1650 - 1620 Stretch (H-bonded) C=O (Quinone)

1640 - 1560 Bending (Scissoring) N-H (Primary Amine)

1600 - 1450 Skeletal Vibrations C=C (Aromatic Ring)

1350 - 1250 Stretch C-N (Aryl Amine)

Note: The C=O stretching frequency is expected to be at a lower wavenumber than a typical

ketone due to intramolecular hydrogen bonding with the adjacent N-H groups.

Experimental Protocol for FT-IR Analysis (KBr Pellet
Method)
This protocol describes the preparation of a potassium bromide (KBr) pellet, a common method

for analyzing solid samples.

Sample Preparation:

Gently grind approximately 1-2 mg of C.I. Disperse Blue 1 powder using an agate mortar

and pestle.

Add approximately 100-200 mg of dry, FT-IR grade KBr powder to the mortar.

Thoroughly mix and grind the two powders together until a fine, homogeneous mixture is

obtained. Note: KBr is hygroscopic; minimize exposure to air.

Pellet Formation:

Transfer a small amount of the mixture into a pellet-forming die.
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Place the die under a hydraulic press and apply pressure (typically 7-10 tons) for several

minutes to form a thin, transparent or translucent pellet.

Background Spectrum:

Ensure the sample chamber of the FT-IR spectrometer is empty.

Run a background scan to obtain a spectrum of the ambient environment (air, CO₂), which

will be automatically subtracted from the sample spectrum.

Sample Measurement:

Carefully remove the KBr pellet from the die and place it in the spectrometer's sample

holder.

Acquire the FT-IR spectrum. The typical scanning range is 4000 cm⁻¹ to 400 cm⁻¹.

Data Analysis:

Process the resulting spectrum to identify the wavenumbers of the principal absorption

peaks.

Correlate these peaks with known vibrational frequencies of functional groups to confirm

the chemical structure of the sample.

Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the spectroscopic analysis of a solid dye

sample, from preparation to data interpretation.
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Spectroscopic Analysis Workflow for C.I. Disperse Blue 1
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Caption: Workflow for UV-Vis and FT-IR analysis of C.I. Disperse Blue 1.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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